molecular formula C12H3Cl5O2 B3057538 1,2,4,6,7-Pentachlorodibenzo-p-dioxin CAS No. 82291-35-8

1,2,4,6,7-Pentachlorodibenzo-p-dioxin

Cat. No.: B3057538
CAS No.: 82291-35-8
M. Wt: 356.4 g/mol
InChI Key: SEKDDGLKEYEVQK-UHFFFAOYSA-N
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Description

1,2,4,6,7-Pentachlorodibenzo-p-dioxin is a member of the polychlorinated dibenzodioxins family, commonly referred to as dioxins. These compounds are known for their environmental persistence and toxicity. This compound is a chlorinated aromatic hydrocarbon with the molecular formula C12H3Cl5O2. It is one of the 75 chlorinated dibenzo-p-dioxin congeners .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,6,7-Pentachlorodibenzo-p-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally as a by-product during the manufacturing of other chlorinated compounds, such as during the bleaching of paper pulp with chlorine or the incineration of chlorine-containing organic materials .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6,7-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated derivatives, while reduction can produce less chlorinated dibenzo-p-dioxins .

Scientific Research Applications

1,2,4,6,7-Pentachlorodibenzo-p-dioxin is primarily used in scientific research to study its toxicological effects and environmental impact. Its applications include:

Mechanism of Action

1,2,4,6,7-Pentachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AHR) in cells. This receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding activates the transcription of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful compounds. The activation of these pathways can also result in toxic effects, including disruption of cell cycle regulation and induction of oxidative stress .

Comparison with Similar Compounds

1,2,4,6,7-Pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzo-p-dioxins (PCDDs) in terms of its structure and toxicological properties. Some similar compounds include:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

    1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Similar in structure but with different chlorine substitution patterns.

    1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Contains six chlorine atoms and exhibits similar toxicological effects.

    1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD): Contains seven chlorine atoms and is also highly toxic .

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological profile.

Properties

IUPAC Name

1,2,4,6,7-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-10-6(15)3-5(14)9(17)12(10)18-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKDDGLKEYEVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074106
Record name 1,2,4,6,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-35-8
Record name 1,2,4,6,7-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,6,7-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,6,7-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29B758D07Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
1,2,4,6,7-Pentachlorodibenzo-p-dioxin

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